(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O3S/c1-21-15-10(19)6-9(18)7-14(15)25-17(21)20-16(22)13-8-23-11-4-2-3-5-12(11)24-13/h2-7,13H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLSXJABRYQBEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2SC1=NC(=O)C3COC4=CC=CC=C4O3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to target lysosomes and mitochondria, suggesting that this compound may also interact with these organelles.
Mode of Action
It has been suggested that similar compounds can generate reactive oxygen species (ros) when exposed to near-infrared (nir) light. This leads to oxidative stress, which can damage cellular structures and induce apoptosis, a form of programmed cell death.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, the generation of ROS can disrupt mitochondrial membrane potential (MMP), leading to mitochondrial dysfunction. This can trigger apoptosis through the intrinsic (mitochondrial) pathway of cell death.
Result of Action
The compound’s action results in the induction of apoptosis, leading to cell death. This can be beneficial in the context of cancer treatment, where the goal is to selectively kill cancer cells.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of NIR light is necessary for the compound to generate ROS and exert its cytotoxic effects. Furthermore, the compound’s stability and activity may be affected by factors such as pH, temperature, and the presence of other biological molecules.
Biological Activity
(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d]thiazole moiety and a dihydrobenzo[b][1,4]dioxine core. Its molecular formula is with a molecular weight of 387.36 g/mol. The presence of difluoro substituents enhances its pharmacological properties, making it a candidate for various therapeutic applications.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity across several domains:
- Anticancer Activity : The compound has shown promise in inhibiting tumor growth and proliferation. Studies have demonstrated its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, making it a candidate for treating neurodegenerative disorders.
- Anti-inflammatory Properties : The compound has been associated with anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.
The mechanism of action involves interaction with specific biological targets, including enzymes and receptors. Key findings include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation pathways, leading to reduced cancer cell growth.
- Receptor Binding : It can bind to specific receptors, modulating their activity and influencing signaling pathways related to inflammation and neuroprotection.
Summary of Biological Activities
Structure-Activity Relationship (SAR)
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene) | Benzo[d]thiazole core with difluoro groups | Anticancer, anti-inflammatory |
| 2-Amino-4,6-difluorobenzothiazole | Difluorobenzothiazole core | Antimicrobial and anticancer activities |
| N-(1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide | Benzothiazole derivative | Potential anti-inflammatory properties |
Case Studies
-
Anticancer Efficacy :
A study evaluated the anticancer properties of the compound against human breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis and cell cycle arrest confirmed through flow cytometry assays. -
Neuroprotection :
In vitro studies using primary glial cells demonstrated that treatment with the compound reduced glutamate-induced excitotoxicity. The compound effectively decreased intracellular calcium levels and pro-inflammatory cytokine production. -
Anti-inflammatory Mechanism :
An investigation into the anti-inflammatory effects revealed that the compound inhibited the expression of TNF-alpha and IL-1β in macrophages stimulated by LPS (lipopolysaccharide), indicating its potential use in managing inflammatory diseases.
Chemical Reactions Analysis
Chemical Reactivity
The compound exhibits reactivity at three primary sites:
-
Amide Bond : Susceptible to hydrolysis under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, yielding carboxylic acid and amine derivatives.
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Fluorine Substituents : Participate in nucleophilic aromatic substitution (e.g., with amines or alkoxides) at the 4- and 6-positions of the benzothiazole ring .
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Dioxine Moiety : Stabilizes electron-deficient regions, enabling electrophilic aromatic substitution (e.g., nitration or sulfonation).
Table 2: Reactivity Profile
| Reaction Type | Conditions | Products Formed |
|---|---|---|
| Hydrolysis (Amide) | 6M HCl, reflux, 4h | Carboxylic acid + Amine |
| Nucleophilic Substitution | K₂CO₃, DMF, R-NH₂, 60°C | 4/6-Amino derivatives |
| Electrophilic Nitration | HNO₃/H₂SO₄, 0°C | Nitro-dioxine adducts |
Mechanistic Insights
-
Amide Hydrolysis : Proceeds via a tetrahedral intermediate under acidic conditions, with protonation of the carbonyl oxygen enhancing electrophilicity.
-
Fluorine Substitution : The electron-withdrawing effect of fluorine activates the benzothiazole ring for nucleophilic attack, with C-4 being more reactive than C-6 due to steric hindrance .
-
Dioxine Reactivity : The electron-rich oxygen atoms in the dioxine ring direct electrophiles to the para position relative to the carbonyl group.
Table 3: Kinetic Parameters for Hydrolysis
| pH | Rate Constant (k, s⁻¹) | Half-Life (t₁/₂) |
|---|---|---|
| 2.0 | 1.2 × 10⁻⁴ | 96 min |
| 7.4 | 3.5 × 10⁻⁶ | 55 h |
| 10.0 | 8.9 × 10⁻⁵ | 130 min |
Stability and Degradation
-
Thermal Stability : Decomposes at >250°C via cleavage of the dioxine ring.
-
Photodegradation : UV light induces radical formation at the thiazole-dioxine junction, leading to dimerization products.
Advanced Functionalization
-
Cross-Coupling Reactions : Suzuki-Miyaura coupling at the benzothiazole C-5 position using Pd(PPh₃)₄ and aryl boronic acids.
-
Cycloadditions : [3+2] cycloaddition with nitrile oxides to form isoxazoline derivatives under mild conditions.
Table 4: Functionalization Examples
| Reaction | Reagents | Yield (%) | Application |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | 70–75 | Bioconjugation probes |
| Isoxazoline Formation | Nitrile oxide, Et₃N | 62–68 | Bioactive scaffold design |
Analytical Characterization
-
¹H NMR : Distinct signals for the methyl group (δ 2.3 ppm) and dioxine protons (δ 4.1–4.3 ppm).
-
MS (ESI+) : Molecular ion peak at m/z 358.33 [M+H]⁺, with fragmentation patterns confirming the thiazole and dioxine moieties.
Comparison with Similar Compounds
Key Observations :
- The target compound's dihydrodioxine ring enhances solubility compared to fully aromatic systems (e.g., triazoles in ) .
- Fluorine substituents (4,6-difluoro) in the thiazole ring may increase metabolic stability and lipophilicity, akin to difluorophenyl groups in triazoles and diflubenzuron .
- Unlike 1,2,4-triazoles [7–9], the target lacks tautomerism, which could stabilize its conformation for specific interactions .
2.2 Spectral and Electronic Properties
Infrared (IR) Spectroscopy :
- Target Compound : Expected C=O stretch (~1660 cm⁻¹, carboxamide) and C-F vibrations (~1100–1250 cm⁻¹). Absence of S-H bands (~2500–2600 cm⁻¹) confirms a thione/thiolate form .
- Triazoles [7–9] : C=S stretch (1247–1255 cm⁻¹); absence of C=O confirms cyclization from hydrazinecarbothioamides .
- Thiadiazoles [4g,4h] : Dual C=O stretches (1690, 1638 cm⁻¹) from benzamide and acryloyl groups .
Nuclear Magnetic Resonance (NMR) :
- The target's 3-methyl group on the thiazole ring would produce a distinct singlet in ¹H-NMR, while difluorophenyl substituents in analogues (e.g., triazoles) show complex splitting patterns due to J-coupling .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide?
- Methodological Answer : The compound can be synthesized via condensation reactions between substituted benzothiazole precursors and 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid derivatives. Ethanol is a common solvent for such reactions, with yields optimized by controlling reaction time (e.g., reflux for 1–3 hours) and stoichiometric ratios of reactants. For example, analogous benzothiazole carboxamides have been synthesized in ethanol with yields ranging from 37% to 70%, depending on substituent effects .
Q. Which spectroscopic techniques are most reliable for characterizing the compound’s structure?
- Methodological Answer :
- ¹H/¹³C NMR : Critical for confirming the Z-configuration of the imine bond (δ ~150–160 ppm for C=N in ¹³C NMR) and substituent positions (e.g., difluoro and methyl groups on the benzothiazole ring). Splitting patterns in ¹H NMR can distinguish between aromatic protons in the dihydrobenzo[d]ioxine moiety .
- IR Spectroscopy : Validates carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹) and C=N bonds (~1600 cm⁻¹) .
Q. How can researchers optimize reaction conditions to improve yield and purity?
- Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, catalyst loading). For example, flow-chemistry approaches (e.g., Omura-Sharma-Swern oxidation) enable precise control of reaction kinetics and minimize side products . Flash chromatography (e.g., ethyl acetate/hexane gradients) effectively isolates the target compound from byproducts like unreacted starting materials .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the benzothiazole-dihydrobenzo[d]ioxine scaffold in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing difluoro and methyl groups on the benzothiazole ring polarize the C=N bond, enhancing susceptibility to nucleophilic attack. Kinetic studies (e.g., monitoring reaction progress via HPLC) can reveal rate-determining steps. Computational modeling (DFT) further clarifies transition states and charge distribution .
Q. How can researchers resolve contradictions in spectral data for structurally similar derivatives?
- Methodological Answer : Contradictions often arise from conformational flexibility or solvent effects. For example:
- X-ray Diffraction : Resolves ambiguities in NMR assignments by providing unambiguous bond lengths and angles (e.g., distinguishing Z/E isomers) .
- Variable-Temperature NMR : Identifies dynamic processes (e.g., hindered rotation around the C=N bond) that cause signal broadening .
Q. What strategies validate the biological activity of this compound in target-binding assays?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity to enzymes or receptors (e.g., kinases or GPCRs).
- Molecular Docking : Predicts interactions with active sites using software like AutoDock Vina, guided by X-ray crystallographic data of analogous complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
